Faster Covalent Inactivation of Recombinant Human GAPDH vs. Koningic Acid
hGAPDH‑IN‑1 covalently inactivates recombinant human GAPDH with faster kinetics than koningic acid, one of the most potent natural GAPDH inhibitors known. [REFS‑1]
| Evidence Dimension | Rate of covalent enzyme inactivation |
|---|---|
| Target Compound Data | hGAPDH‑IN‑1 (compound 11): faster inactivation kinetics than koningic acid |
| Comparator Or Baseline | Koningic acid: slower inactivation kinetics |
| Quantified Difference | Faster (qualitative comparison; exact rate constants not reported in accessible source) |
| Conditions | Recombinant human GAPDH, in vitro biochemical assay |
Why This Matters
Faster target engagement reduces the time required for complete enzyme inhibition in cellular and biochemical assays, improving experimental consistency and reducing the opportunity for compensatory metabolic rewiring.
- [1] Galbiati A, Bova S, Pacchiana R, et al. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. Eur J Med Chem. 2023;254:115286. View Source
